molecular formula C15H15N5O3 B6526039 ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate CAS No. 892479-59-3

ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate

Cat. No.: B6526039
CAS No.: 892479-59-3
M. Wt: 313.31 g/mol
InChI Key: VDQLSJIUSRYPMU-UHFFFAOYSA-N
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Description

Ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate is a useful research compound. Its molecular formula is C15H15N5O3 and its molecular weight is 313.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.11748936 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H16N5O3C_{16}H_{16}N_5O_3, with a molecular weight of approximately 345.33 g/mol. The structure includes a triazolo-pyrimidine core, which is known for its biological activity.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It significantly inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are markers associated with neuroinflammation and neurodegenerative diseases .

2. Anti-inflammatory Properties

The compound has been shown to possess anti-inflammatory effects by modulating inflammatory pathways. It reduces the expression of pro-inflammatory cytokines and chemokines in various in vitro models .

3. Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. It has demonstrated cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

MechanismDescription
Kinase Inhibition The compound inhibits key kinases involved in cell signaling pathways that regulate inflammation and cancer cell growth .
Cytokine Modulation It alters the expression of cytokines involved in inflammatory responses .
Apoptosis Induction Promotes programmed cell death in cancer cells through intrinsic pathways .

Study on Neuroprotection

A study evaluated the neuroprotective effects of the compound in a rodent model of neuroinflammation. The results indicated a significant reduction in neuroinflammatory markers and improved behavioral outcomes in treated animals compared to controls.

Cancer Cell Line Evaluation

In vitro assays conducted on various cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Properties

IUPAC Name

ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-3-23-15(22)10(2)19-9-16-13-12(14(19)21)17-18-20(13)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQLSJIUSRYPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=NC2=C(C1=O)N=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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